2-((4-Amino-9,10-dioxo-3-sulfo-9,10-dihydroanthracen-1-yl)amino)-4-((2-(sulfooxy)ethyl)sulfonyl)benzoic acid
Description
This compound is a multifunctional anthraquinone-derived benzoic acid with a complex structure featuring:
- Anthraquinone core: Provides chromophoric properties, typical of dyes and pigments .
- Sulfonic acid groups (-SO₃H): Enhance water solubility and stability, critical for industrial applications like textile dyeing .
Its molecular formula is C₂₃H₁₉N₂O₁₃S₃ (calculated from substituents), with a theoretical molecular weight of ~669.6 g/mol. The compound is likely used in high-performance dyes or biomedical applications due to its ionic and aromatic functionalities .
Properties
CAS No. |
20640-71-5 |
|---|---|
Molecular Formula |
C23H18N2O13S3 |
Molecular Weight |
626.6 g/mol |
IUPAC Name |
2-[(4-amino-9,10-dioxo-3-sulfoanthracen-1-yl)amino]-4-(2-sulfooxyethylsulfonyl)benzoic acid |
InChI |
InChI=1S/C23H18N2O13S3/c24-20-17(40(32,33)34)10-16(18-19(20)22(27)13-4-2-1-3-12(13)21(18)26)25-15-9-11(5-6-14(15)23(28)29)39(30,31)8-7-38-41(35,36)37/h1-6,9-10,25H,7-8,24H2,(H,28,29)(H,32,33,34)(H,35,36,37) |
InChI Key |
IYWVGYTUJOMGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=C(C=CC(=C4)S(=O)(=O)CCOS(=O)(=O)O)C(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method includes the reaction of 1-methylpyrrolidine with benzaldehyde under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, microwave-assisted organic synthesis (MAOS) has been explored to improve synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-phenylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(1-Methyl-3-phenylpyrrolidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a scaffold in drug design.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Methyl-3-phenylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of anthraquinone-sulfonated derivatives. Key structural and functional distinctions from analogs are outlined below:
Table 1: Structural and Functional Comparison
Key Findings:
Solubility: The target compound’s dual sulfonic acid and sulfonyl ethyl sulfate groups confer superior aqueous solubility compared to brominated (e.g., [93940-12-6]) or non-sulfonated analogs (e.g., [58473-42-0]) .
Stability : Unlike light-sensitive brominated derivatives , the target compound’s sulfonate groups stabilize it across a broad pH range, making it suitable for harsh industrial processes .
Applications : The ethyl sulfate moiety differentiates it from simpler sulfonates (e.g., [6247-37-6]) by enabling surfactant-like behavior, expanding utility in emulsifiers or drug carriers .
Research Implications
- Dye Industry: The compound’s chromophoric anthraquinone core and solubility make it a candidate for eco-friendly textile dyes, replacing carcinogenic azo dyes .
- Environmental Impact : High water solubility could reduce bioaccumulation risks compared to hydrophobic analogs (e.g., benzothiazole derivatives) .
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